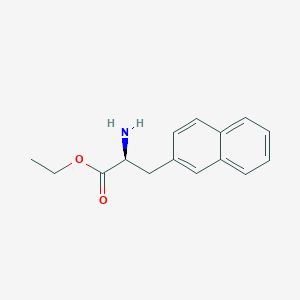
Ethyl 2-(piperidin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(piperidin-3-yl)propanoate: is an organic compound that belongs to the class of esters. It contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(piperidin-3-yl)propanoate typically involves the reaction of piperidine with ethyl acrylate under specific conditions. One common method includes using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at temperatures between 120-160°C for 16-20 hours .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process includes steps such as washing the reaction mixture with organic solvents, concentrating under reduced pressure, and recrystallizing to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(piperidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester group into a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(piperidin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of ethyl 2-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparación Con Compuestos Similares
- Ethyl 3-(piperidin-2-yl)propanoate
- Ethyl 4-(piperidin-3-yl)butanoate
- Ethyl 2-(pyrrolidin-3-yl)propanoate
Comparison: Ethyl 2-(piperidin-3-yl)propanoate is unique due to its specific substitution pattern on the piperidine ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
ethyl 2-piperidin-3-ylpropanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8(2)9-5-4-6-11-7-9/h8-9,11H,3-7H2,1-2H3 |
Clave InChI |
XRIQVADXRZQOLP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)C1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13575468.png)




![(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid](/img/structure/B13575506.png)


![4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol](/img/structure/B13575525.png)
![2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)




